molecular formula C16H17N3 B3006371 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene CAS No. 2034602-46-3

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene

Cat. No.: B3006371
CAS No.: 2034602-46-3
M. Wt: 251.333
InChI Key: DQGGTNBYBGOSEJ-UHFFFAOYSA-N
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Description

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a tetrahydro-epiminonaphthalene moiety

Scientific Research Applications

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidine and its fused derivatives have shown promising anticancer activity. These compounds inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests potential future directions for research and development of novel pyrimidines with higher selectivity as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between 2,6-dimethylpyrimidine and appropriate aldehydes or ketones. This is followed by the cyclization of the intermediate product with a suitable amine to form the tetrahydro-epiminonaphthalene structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. The purification process often involves recrystallization or chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and other nucleophiles.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,6-Dimethylpyrimidin-4-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
  • This compound analogs
  • Other pyrimidine derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound’s tetrahydro-epiminonaphthalene moiety provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

11-(2,6-dimethylpyrimidin-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-10-9-16(18-11(2)17-10)19-14-7-8-15(19)13-6-4-3-5-12(13)14/h3-6,9,14-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGGTNBYBGOSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2C3CCC2C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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